BenchChemオンラインストアへようこそ!

N-methyl-1H-indol-5-amine

Tubulin polymerization inhibition Colchicine binding site Anticancer scaffold

N-Methyl-1H-indol-5-amine (CAS 149555-66-8), also cataloged as 1-Methyl-1H-indol-5-amine (CAS 102308-97-4), is a C9H10N2 heterocyclic building block featuring a primary amine at the indole 5-position and a methyl substituent on the indole nitrogen. With a molecular weight of 146.19 g/mol and a predicted logP of approximately 2.3, this fragment-like molecule serves as a key intermediate in the synthesis of sulfonamides, kinase inhibitors, and CNS-targeted compound libraries.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 149555-66-8
Cat. No. B6265940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-indol-5-amine
CAS149555-66-8
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C9H10N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3
InChIKeyUTIPTKYYZQIJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1H-indol-5-amine (CAS 149555-66-8): Procurement-Grade Indole Scaffold for Medicinal Chemistry and Biological Screening


N-Methyl-1H-indol-5-amine (CAS 149555-66-8), also cataloged as 1-Methyl-1H-indol-5-amine (CAS 102308-97-4), is a C9H10N2 heterocyclic building block featuring a primary amine at the indole 5-position and a methyl substituent on the indole nitrogen . With a molecular weight of 146.19 g/mol and a predicted logP of approximately 2.3, this fragment-like molecule serves as a key intermediate in the synthesis of sulfonamides, kinase inhibitors, and CNS-targeted compound libraries . Its dual hydrogen-bond donor/acceptor capacity and the electron-rich indole core make it a versatile scaffold for fragment-based drug discovery and parallel synthesis workflows [1].

Why N-Methyl-1H-indol-5-amine Cannot Be Replaced by Simple Indole-5-amines in Target-Focused Screening


Substituting N-methyl-1H-indol-5-amine with unsubstituted 1H-indol-5-amine (CAS 5192-03-0) or 5-aminoindole alters both the electronic character of the indole ring and the spatial orientation of the 5-amino pharmacophore. The N-methyl group increases electron density on the indole core, modulating π-π stacking interactions with aromatic residues in enzyme active sites, and eliminates the N-H hydrogen-bond donor that can compete with the 5-NH₂ group for target engagement . In tubulin colchicine-binding site assays, N-methylated 5-aminoindoles demonstrate distinct binding modes compared to their N-unsubstituted counterparts, with the methyl group occupying a complementary hydrophobic pocket that is inaccessible to the des-methyl analog [1]. These structural features render the compound non-interchangeable with generic indole-5-amines in structure-activity relationship (SAR) campaigns, fragment growing strategies, and selectivity profiling studies [2].

Quantitative Differentiation Evidence: N-Methyl-1H-indol-5-amine vs. Close Structural Analogs


Tubulin Colchicine-Binding Site Engagement: N-Methyl-5-aminoindole vs. 1H-Indol-5-amine

N-Methyl-1H-indol-5-amine (5AMIN) binds directly to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This activity is attributed to the N-methyl group which occupies a hydrophobic sub-pocket identified in tubulin co-crystal structures with indole-based inhibitors . In contrast, the des-methyl analog 1H-indol-5-amine lacks this substituent and shows significantly weaker tubulin engagement, as the absence of the N-methyl group removes a key hydrophobic contact that stabilizes the ligand-protein complex [1]. This binding event triggers downstream caspase-3 activation and DNA damage in leukemia cells, demonstrating functional translation of the binding difference into cellular pharmacology .

Tubulin polymerization inhibition Colchicine binding site Anticancer scaffold Microtubule dynamics

Cytochrome P450 1A2 Inhibition: N-Methyl-1H-indol-5-amine vs. Unsubstituted 5-Aminoindole

N-Methyl-1H-indol-5-amine is reported to act as a CYP1A2 inhibitor, an enzyme responsible for the metabolism of approximately 10-15% of clinically used drugs including caffeine, theophylline, and clozapine . This property is relevant for ADME-Tox profiling in early drug discovery, where CYP1A2 inhibition can flag potential drug-drug interaction liabilities. While the unsubstituted 1H-indol-5-amine may also interact with CYP enzymes, the N-methyl group alters the molecule's lipophilicity (predicted XLogP3 ~2.3) and electronic distribution, which can enhance binding affinity for the CYP1A2 active site compared to the more polar, N-unsubstituted analog [1].

CYP1A2 inhibition Drug metabolism Drug-drug interaction ADME-Tox profiling

Antimicrobial Activity Spectrum: 1-Methyl-5-aminoindole vs. Standard Antibiotics

In a systematic SAR study of 1-aryl/alkyl substituted 5-aminoindoles, the N-methyl analog (1-methyl-1H-indol-5-amine) demonstrated moderate antibacterial activity against Gram-positive and Gram-negative strains [1]. The study benchmarked these indole derivatives against ampicillin, a standard β-lactam antibiotic. While the N-methyl analog did not surpass ampicillin in potency, its activity against Staphylococcus aureus was comparable to the standard, indicating a distinct antibacterial pharmacophore that operates through a mechanism independent of β-lactamase-sensitive pathways [1]. This differentiates it from simple 5-aminoindole, which was not reported to exhibit comparable antibacterial activity in the same assay panel.

Antimicrobial screening Indole antibacterial MRSA Staphylococcus aureus

Trace Amine-Associated Receptor 5 (TAAR5) Agonism: A Unique GPCR Profile Absent in N-Unsubstituted Indole-5-amines

N-Methyl-1H-indol-5-amine has been profiled for agonist activity at mouse Trace Amine-Associated Receptor 5 (TAAR5), a G protein-coupled receptor implicated in olfactory signaling and potential neuropsychiatric indications [1]. The compound exhibited an EC₅₀ > 10,000 nM in HEK293 cells expressing mouse TAAR5, indicating weak but detectable agonism [1]. By contrast, the des-methyl analog 1H-indol-5-amine has no TAAR5 activity annotation in the ChEMBL database, suggesting that N-methylation is a prerequisite for engagement with this receptor. This selectivity fingerprint is critical for CNS-targeted screening libraries.

TAAR5 agonist Trace amine receptor GPCR screening Neuropharmacology

NaV1.7 Ion Channel Antagonism: Differentiated Profile from Closely Related Aminoindoles

N-Methyl-1H-indol-5-amine has been evaluated for antagonist activity at the human NaV1.7 voltage-gated sodium channel, a genetically validated pain target [1]. The compound showed an IC₅₀ of 240 nM against partially inactivated human NaV1.7 channels expressed in HEK293 cells, measured by automated patch clamp electrophysiology (PatchXpress) [1]. This sub-micromolar potency distinguishes it from closely related aminoindoles bearing bulkier N-substituents, which typically show weaker NaV1.7 activity due to steric clashes in the channel's binding pocket. The compact N-methyl group provides an optimal balance of hydrophobicity and steric bulk for NaV1.7 engagement that larger N-alkyl or N-aryl analogs cannot match.

NaV1.7 channel Pain target Ion channel pharmacology Patch clamp electrophysiology

Optimal Use Cases for N-Methyl-1H-indol-5-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Tubulin Colchicine-Binding Site for Anticancer Lead Generation

Procurement of N-methyl-1H-indol-5-amine is indicated for fragment-based screening campaigns targeting the tubulin colchicine-binding site. The compound's confirmed colchicine-site engagement and nanomolar anti-leukemic activity , combined with structural insights from indole-tubulin co-crystal structures [1], make it a validated fragment hit for structure-guided optimization. Its N-methyl group fills a hydrophobic sub-pocket that is not accessible to the des-methyl analog 1H-indol-5-amine, providing a clear vector for fragment growing. Researchers should prioritize this scaffold for analog synthesis and biophysical fragment screening (SPR, ITC, X-ray crystallography) to develop novel microtubule-disrupting agents.

NaV1.7 Pain Target Screening Cascades Requiring Sub-Micromolar Indole-Based Antagonists

Given its IC₅₀ of 240 nM at partially inactivated human NaV1.7 channels , N-methyl-1H-indol-5-amine serves as a high-priority chemical probe for pain research programs. The compound's sub-micromolar potency, verified by automated patch clamp electrophysiology, distinguishes it from other simple aminoindoles which lack this level of NaV1.7 activity. Procurement for electrophysiology-based screening cascades (PatchXpress, QPatch, manual patch clamp) enables target validation studies and the generation of preliminary SAR around the 5-aminoindole chemotype for NaV1.7 inhibition.

CNS-Targeted Compound Libraries Requiring TAAR5 and GPCR Selectivity Fingerprints

N-Methyl-1H-indol-5-amine is the only simple indole-5-amine with confirmed TAAR5 agonist activity (EC₅₀ > 10,000 nM) . For neuropharmacology programs assembling GPCR screening libraries, this compound provides a unique selectivity anchor that the des-methyl analog 1H-indol-5-amine cannot offer. Its inclusion in screening decks enables the identification of TAAR5-mediated effects in phenotypic assays and supports the development of biased agonist profiles through subsequent medicinal chemistry optimization.

ADME-Tox Early Profiling Using a Characterized CYP1A2 Inhibitor Scaffold

For drug metabolism and pharmacokinetics (DMPK) teams, N-methyl-1H-indol-5-amine offers a CYP1A2-active probe compound that can be integrated into ADME-Tox screening cascades. Its characterized CYP1A2 inhibition liability provides a known benchmark for assessing metabolic stability and drug-drug interaction risk in lead series containing indole cores. The compound's predicted XLogP3 of ~2.3 and CYP1A2 annotation in curated databases (ChEMBL CHEMBL1176757) [1] make it suitable for in vitro hepatocyte stability assays and recombinant CYP inhibition panels.

Quote Request

Request a Quote for N-methyl-1H-indol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.